3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride
Description
Properties
IUPAC Name |
2-(3-methylazetidin-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.3ClH/c1-11(6-13-7-11)10-15-14-9(16-10)8-3-2-4-12-5-8;;;/h2-5,13H,6-7H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMONJSPXZVPYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CN=CC=C3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride typically involves multiple steps, starting with the preparation of the core pyridine and oxadiazole structures. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a cyclization reaction of an appropriate precursor, such as an amino acid derivative.
Introduction of the Oxadiazole Group: The oxadiazole ring is often introduced through a cyclization reaction involving a hydrazine derivative and a carboxylic acid or its derivative.
Methylation of the Azetidine Group: The azetidine ring is methylated using a suitable methylating agent, such as methyl iodide, under controlled reaction conditions.
Final Assembly and Purification: The final compound is assembled by combining the modified pyridine, oxadiazole, and azetidine groups. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities.
Mechanism of Action
The mechanism by which 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine monohydrochloride
Uniqueness: 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride is unique due to its specific combination of functional groups and structural features. This compound's trihydrochloride form provides enhanced solubility and stability, making it more suitable for certain applications compared to its dihydrochloride or monohydrochloride counterparts.
Biological Activity
3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride is a complex organic compound that exhibits significant biological activities due to its unique structural features. This compound integrates a pyridine ring, an oxadiazole moiety, and a 3-methylazetidine group, which contribute to its potential therapeutic applications.
- Molecular Formula : C11H13Cl3N4O
- Molecular Weight : 289.16 g/mol
- CAS Number : 2060040-96-0
- Purity : ≥95%
Biological Activity Overview
Research indicates that 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The compound's activity can be attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives containing the oxadiazole ring possess significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds similar to 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), with certain derivatives exhibiting activity against resistant strains .
Anticancer Potential
The biological evaluation of oxadiazole derivatives has revealed their potential as anticancer agents. Notable findings include:
- Cell Line Studies : In vitro studies have indicated that compounds derived from the oxadiazole scaffold can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.67 to 20.25 µg/mL for MCF-7 cells .
The mechanisms through which 3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular processes, such as fatty acid biosynthesis in mycobacteria .
- Induction of Apoptosis : It has been suggested that the compound activates apoptotic pathways in cancer cells by modulating proteins such as p53 and caspases .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
